
Carbanilide, 4-methylthio-
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Overview
Description
Carbanilide, 4-methylthio- is an organic compound with the molecular formula C14H14N2OS and a molecular weight of 258.344 g/mol It is a derivative of carbanilide, where a methylthio group is attached to the fourth position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilide, 4-methylthio- typically involves the reaction of 4-methylthiophenyl isocyanate with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Methylthiophenyl isocyanate+Aniline→Carbanilide, 4-methylthio-
Industrial Production Methods
Industrial production methods for Carbanilide, 4-methylthio- are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Substitution Reactions
Chlorination
The compound undergoes chlorination at the benzyl alcohol position to form 4-(methylthio)benzyl chloride. This reaction employs concentrated hydrochloric acid in a water-immiscible solvent like toluene, typically requiring 1–4 hours at 10–40°C .
Cyanidation
4-(methylthio)benzyl chloride reacts with alkali metal cyanides (e.g., NaCN, KCN) in the presence of phase-transfer catalysts (e.g., tetra-n-butylammonium halides) to yield 4-(methylthio)phenylacetonitrile. The reaction occurs at 60–100°C in solvents like toluene, often requiring 1–6 hours .
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Chlorination | HCl (conc.), toluene, 10–40°C, 1–4 h | 4-(methylthio)benzyl chloride |
Cyanidation | NaCN/KCN, phase-transfer catalyst, 60–100°C, 1–6 h | 4-(methylthio)phenylacetonitrile |
Condensation Reactions
The compound undergoes condensation with 6-methylnicotinic ester to form 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine. This step uses alkali metal alkoxides (e.g., sodium methoxide) as catalysts at 60–110°C in alcohols or aromatic hydrocarbons .
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Condensation | Alkali metal alkoxide, 60–110°C | 3-2-(4-Methylthiophenyl)-2-cyanoacetylpyridine |
Hydrolysis and Decarboxylation
Under acidic conditions (e.g., HCl, H₂SO₄, or acetic acid mixtures), the intermediate undergoes hydrolysis and decarboxylation to form 3-2-(4-(methylthio)phenyl)acetylpyridine. The process involves heating at 50–115°C for 1–20 hours, followed by neutralization with aqueous ammonia .
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Hydrolysis/Decarboxylation | HCl, H₂SO₄, or acetic acid mixtures, 50–115°C, 1–20 h | 3-2-(4-Methylthiophenyl)acetylpyridine |
Methylthiolation Reactions
The methylthio group participates in methylthiolation processes mediated by Radical-SAM enzymes. These enzymes utilize a [4Fe-4S] cluster to catalyze sulfur transfer, potentially involving intermediate radical states. The methylthio group’s reactivity is influenced by its electron-donating properties, which stabilize reactive intermediates during catalysis .
Mechanistic Insights
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Radical-SAM Enzymes : The methylthio group may act as a sulfur donor in enzymatic reactions, with the [4Fe-4S] cluster facilitating radical-based transfer .
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Electron Configuration : The sulfur atom in the methylthio group can engage in van der Waals interactions with SAM cofactors, influencing reaction pathways .
Comparative Analysis of Reaction Pathways
Reaction Type | Key Reagents | Product | Catalytic Role |
---|---|---|---|
Chlorination | HCl, toluene | 4-(methylthio)benzyl chloride | Acid-catalyzed bond cleavage |
Cyanidation | NaCN, phase-transfer catalyst | 4-(methylthio)phenylacetonitrile | Nucleophilic substitution |
Condensation | Alkali metal alkoxide | Pyridine derivative | Base-catalyzed coupling |
Hydrolysis/Decarboxylation | Acidic conditions (HCl/H₂SO₄) | Acetylpyridine derivative | Acidic cleavage of nitrile group |
Methylthiolation | Radical-SAM enzymes | Sulfurated intermediates | Radical-based sulfur transfer |
Research Findings and Implications
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Synthetic Utility : The compound serves as a precursor in multi-step syntheses, such as the preparation of pyridine derivatives .
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Enzymatic Relevance : Methylthiolation via Radical-SAM enzymes highlights the compound’s role in biocatalytic sulfur transfer, with potential applications in drug development .
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Mechanistic Diversity : The availability of diverse reaction pathways (substitution, condensation, hydrolysis) underscores the compound’s synthetic flexibility for tailored functionalization .
Scientific Research Applications
Carbanilide, 4-methylthio- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Carbanilide, 4-methylthio- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interact with enzymes involved in oxidative stress or cellular signaling pathways, resulting in its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Carbanilide: The parent compound without the methylthio group.
4-Methylcarbanilide: A derivative with a methyl group instead of a methylthio group.
4-Chlorocarbanilide: A derivative with a chlorine atom at the fourth position.
Uniqueness
Carbanilide, 4-methylthio- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
Carbanilide, 4-methylthio- is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a detailed overview of its biological activity based on diverse sources, including case studies and research findings.
Carbanilide, 4-methylthio- is a derivative of carbanilide characterized by a methylthio group attached to the aromatic ring. Its chemical structure can be represented as follows:
This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Antimicrobial Activity
Research indicates that derivatives of 4-(methylthio)benzaldehyde, including carbanilide compounds, exhibit significant antibacterial properties. A study compared several synthesized Schiff bases derived from 4-(methylthio)benzaldehyde against various pathogenic bacterial strains. The results showed that these compounds displayed varying degrees of antibacterial activity:
Compound | % Inhibition (E. Coli) | % Inhibition (P. Fluorescens) | % Inhibition (M. Luteus) | % Inhibition (B. Subtilis) |
---|---|---|---|---|
3a | 51.84 | 42.86 | 44.55 | 46.91 |
3b | 46.99 | 36.31 | 37.63 | 38.75 |
3c | 65.10 | 60.12 | 57.74 | 55.24 |
3d | ... | ... | ... | ... |
... | ... | ... | ... | ... |
Among the tested compounds, those with the methylthio group showed enhanced antibacterial activity compared to standard drugs like Carbenicillin, with some achieving up to 99% inhibition at higher concentrations (500 µg/ml) against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
In addition to its antibacterial properties, carbanilide derivatives have also demonstrated significant antioxidant activity. The compounds were evaluated for their ability to scavenge free radicals and inhibit oxidation processes:
- Radical Scavenging Activity: The synthesized compounds showed effective radical scavenging capabilities, particularly compound 3b, which was noted as the best radical scavenger among the series.
- Fe2+ Ion Scavenging: The ability to chelate Fe2+ ions was also assessed, indicating potential protective effects against oxidative stress in biological systems .
Case Studies and Research Findings
- Antimicrobial Efficacy Study: A comprehensive analysis conducted on various synthesized derivatives highlighted that compounds with specific substitutions on the aromatic ring exhibited enhanced antibacterial properties against common pathogens such as E. coli and S. aureus. The study concluded that structural modifications significantly influenced biological activity .
- Toxicological Assessment: In a separate investigation focusing on environmental safety, researchers examined the impact of carbanilide derivatives in aquatic systems, assessing their potential toxic effects on non-target organisms. The findings suggested that while these compounds possess beneficial antimicrobial properties, their ecological impact warrants further investigation .
Properties
CAS No. |
1145-66-0 |
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Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H14N2S/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,17) |
InChI Key |
NZPBFKQKPZEPED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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